1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Description
1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3 and its molecular weight is 203.71 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with isobutylamine, followed by reduction of the resulting imine to form the amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Starting Materials
3,5-dimethyl-1H-pyrazole-4-carboxylic acid, isobutylamine, sodium cyanoborohydride, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: 3,5-dimethyl-1H-pyrazole-4-carboxylic acid is reacted with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous diethyl ether to form the imine intermediate., Step 2: The imine intermediate is reduced to the amine using sodium cyanoborohydride as the reducing agent in anhydrous diethyl ether., Step 3: The amine is reacted with hydrochloric acid in water to form the hydrochloride salt of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine., Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to obtain the final product.
properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-6(2)5-12-8(4)9(10)7(3)11-12;/h6H,5,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWMSXFZOSODCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride |
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